Magnesium;molybdenum;oxygen(2-)
Description
Significance in Advanced Materials Science and Engineering
The importance of magnesium molybdate (B1676688) in advanced materials science and engineering is underscored by its unique combination of physical and chemical properties. As a member of the molybdate family, it serves as a crucial model for investigating the behavior of mixed-metal oxides. Its high thermal stability, catalytic activity, and favorable optical properties make it a versatile material for high-technology applications.
Researchers are actively exploring its use in various domains:
Catalysis: Magnesium molybdate has demonstrated effectiveness in the oxidative dehydrogenation of light alkanes and the partial oxidation of hydrocarbons. mdpi.comnih.gov Nanostructured forms of the material have also been successfully employed as catalysts in chemical reductions, such as the conversion of 3-nitrophenol (B1666305) to 3-aminophenol.
Optoelectronics and Photonics: The compound serves as a host material for phosphors and scintillators. molybdenum.com.cnmdpi.com When doped with certain elements, it can function as a tunable laser gain medium, making it suitable for devices like LEDs and laser diodes.
Energy Storage: Magnesium molybdate is a promising candidate for anode materials in lithium-ion and sodium-ion batteries, owing to its high theoretical capacity and good cycling stability. rsc.org Its potential for use in supercapacitors is also an active area of research. rsc.org
Environmental Applications: As a nanosorbent, it has shown high efficiency in removing cationic dyes like methylene (B1212753) blue from aqueous solutions. mdpi.comnih.gov Its photocatalytic properties also suggest potential for degrading other environmental pollutants. ias.ac.in
Overview of Research Trajectories
Current research on magnesium molybdate is following several key trajectories, focusing on synthesis methods, structural characterization, and the exploration of its functional properties.
Synthesis Methodologies: Scientists are employing a variety of techniques to produce magnesium molybdate with specific properties. These methods range from traditional solid-state reactions at high temperatures to more controlled solution-based approaches like hydrothermal and sol-gel methods. molybdenum.com.cn Mechanochemical synthesis, a solvent-free method using mechanical energy, is also being utilized to create highly dispersed nanoparticles. ariel.ac.il Another notable technique is the thermal decomposition of oxalate (B1200264) precursors, which allows for the formation of nanostructured powders.
Structural and Polymorphic Studies: A significant area of investigation involves understanding the different crystal structures, or polymorphs, of magnesium molybdate. The two primary forms are the β (beta) phase, which is stable under ambient conditions, and the α (alpha) phase, typically formed under high pressure. mdpi.com The β-phase possesses a monoclinic crystal structure. materialsproject.org Advanced characterization techniques such as X-ray diffraction (XRD) and Raman spectroscopy are crucial for identifying these phases and understanding their formation conditions. ariel.ac.iloup.comresearchgate.net
Interactive Data Table: Structural Properties of β-Magnesium Molybdate
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 10.273 - 10.2769 |
| b (Å) | 9.288 - 9.2898 |
| c (Å) | 7.025 - 7.027 |
| β (°) | 106.903 - 106.96 |
Functional Properties Research: A major focus of ongoing research is the detailed investigation of magnesium molybdate's functional properties. This includes:
Luminescent and Scintillation Properties: Studies are examining the light-emitting characteristics of both pure and doped magnesium molybdate crystals, particularly for applications in cryogenic scintillation bolometers for rare-event searches in particle physics. msu.ruresearchgate.netresearchgate.net
Catalytic and Photocatalytic Activity: Research continues to explore its efficiency as a catalyst in various organic reactions and its potential for environmental remediation through the photocatalytic degradation of pollutants. mdpi.comias.ac.in
Electrochemical Performance: The electrochemical behavior of magnesium molybdate is being extensively studied for its applications in energy storage devices, including batteries and supercapacitors. rsc.org This involves analyzing its performance in different electrolytes and understanding the reaction mechanisms. rsc.org
Dielectric Properties: The dielectric properties of magnesium molybdate are also under investigation, which are important for its potential use in electronic components.
Interactive Data Table: Key Research Findings on Magnesium Molybdate
| Research Area | Key Finding | Reference |
| Catalysis | Nanostructured β-MgMoO₄ is an effective catalyst for the reduction of 3-Nitrophenol. | |
| Energy Storage | Porous MgMoO₄ nanoplates show promise as an anode material for sodium-ion capacitors and batteries. | rsc.org |
| Luminescence | MgMoO₄ exhibits intrinsic luminescence and can be doped with ions like Yb³⁺ to modify its optical properties. | msu.ru |
| Environmental | β-MgMoO₄ nanosorbent demonstrates high efficiency (99% removal) for methylene blue dye from aqueous solutions. | nih.gov |
| Synthesis | Mechanochemical synthesis allows for the formation of highly dispersed MgMoO₄ powders from MgO and MoO₃. | ariel.ac.il |
Structure
2D Structure
Properties
IUPAC Name |
magnesium;molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAOMJXRGBYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12013-21-7 | |
| Record name | Magnesium molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis Methodologies and Growth Mechanisms of Magnesium Molybdenum Oxide
Solid-State Reaction Synthesis Approaches
Solid-state synthesis methods involve the reaction of solid precursors at elevated temperatures to produce the desired crystalline magnesium molybdate (B1676688). These techniques are valued for their simplicity and scalability.
Traditional Calcination Routes
Traditional calcination, or sintering, is a conventional and widely used solid-state method for synthesizing magnesium molybdate. ariel.ac.il This process involves the high-temperature treatment of an intimate mixture of precursor powders, typically magnesium oxide (MgO) and molybdenum trioxide (MoO₃). The high thermal energy facilitates the diffusion of ions between the solid particles, leading to the formation of the stable MgMoO₄ crystalline phase.
The reaction is exothermic and can be represented by the equation: MgO + MoO₃ → MgMoO₄ ariel.ac.il
Key parameters in this process are the calcination temperature and duration. Research indicates that temperatures around 900°C (approximately 1173 K) are commonly employed. ariel.ac.ilrsc.org The duration of the heat treatment can range from a few hours to over a day, depending on the desired crystallinity and phase purity of the final product. ariel.ac.il For instance, one approach involves calcining a precursor material at 900°C for 2 hours to obtain the final magnesium molybdate product. rsc.org Another study notes that traditional sintering may require temperatures of about 1173K for 10 to 24 hours. ariel.ac.il A mechanochemical approach, which involves mechanical activation of the precursors before heating, can also be used, where a mixture of MoO₃ and MgO is treated for as little as 8 minutes to form magnesium molybdate. ariel.ac.il
| Precursors | Temperature | Duration | Method | Reference |
|---|---|---|---|---|
| MgO, MoO₃ | ~900 °C (1173 K) | 10 - 24 hours | Sintering | ariel.ac.il |
| Hydrated MnMoO₄ (Precursor) | 900 °C | 2 hours | Calcination | rsc.org |
| MgO, MoO₃ | Room Temp. | 8 minutes | Mechanochemical Activation | ariel.ac.il |
Thermal Decomposition of Precursors
The thermal decomposition method offers an alternative route to synthesize magnesium molybdate, often yielding nano-structured materials with high surface areas. This technique involves preparing a precursor compound containing both magnesium and molybdenum, which is then heated to a specific temperature to decompose it into the desired oxide.
A notable example is the synthesis of β-MgMoO₄ nanoparticles from an oxalate (B1200264) precursor. The precursor is prepared by mixing and heating magnesium nitrate (B79036), ammonium (B1175870) molybdate, and oxalic acid. Thermal gravimetric analysis of this precursor reveals a multi-step decomposition process. The initial weight loss up to 160°C is attributed to the evaporation of water and excess oxalic acid. The primary decomposition occurs between 180°C and 500°C, involving the breakdown of the molybdenum and magnesium oxalate complexes, followed by the crystallization of β-MgMoO₄. No further weight loss is observed above 500°C, indicating this as the temperature for the complete formation of the final product. This method successfully produced β-MgMoO₄ nanoparticles with an average crystallite size of around 40 nm.
Another system studied involves the thermal decomposition of an ammonium molybdate-basic magnesium carbonate mixture. The solid-state interactions between the resulting solids were investigated to understand the formation of the mixed oxide system. researchgate.net
| Precursor System | Key Decomposition Stages | Final Decomposition Temperature | Product | Reference |
|---|---|---|---|---|
| Oxalate complex from Magnesium Nitrate, Ammonium Molybdate, and Oxalic Acid | 180-500 °C: Decomposition of oxalate complexes | 500 °C | β-MgMoO₄ Nanoparticles | |
| Ammonium Molybdate-Basic Magnesium Carbonate | Multiple endothermic peaks indicating multi-stage decomposition | >500 °C | 0.5 MoO₃-MgO | researchgate.net |
Influence of Stoichiometry and Precursor Ratios on Phase Formation
In solid-state synthesis, the stoichiometry of the reactants is a critical parameter that dictates the phase purity and composition of the final product. An precise molar ratio of magnesium to molybdenum precursors is essential to ensure the complete formation of the desired MgMoO₄ phase and to avoid the presence of unreacted oxides or unwanted secondary phases.
For the direct reaction between magnesium oxide and molybdenum trioxide, a strict 1:1 stoichiometric ratio is required to form pure magnesium molybdate. ariel.ac.il Deviations from this ratio can lead to a mixture of MgMoO₄ and the excess reactant (either MgO or MoO₃).
The influence of precursor ratios has been systematically evaluated in the synthesis of magnesium molybdate compounds intended for use in ⁹⁹Mo/⁹⁹mTc generators. nih.gov In these studies, parameters such as the Mg:Mo molar ratio were varied to optimize the performance of the generator. The results showed that the nature of the final product, including the formation of different polymetalates and polymolybdates, is highly dependent on the initial Mg:Mo molar ratio used in the synthesis. nih.gov The best generator performance was achieved with a Mg:Mo molar ratio of 1:1, using 0.1 mol/L MgCl₂·6H₂O and ammonium molybdate solutions at a neutral pH. nih.gov
| Precursors | Mg:Mo Molar Ratio | Observations/Outcome | Reference |
|---|---|---|---|
| MgO, MoO₃ | 1:1 | Leads to the formation of magnesium molybdate (MgMoO₄). | ariel.ac.il |
| MgCl₂·6H₂O, Ammonium Molybdate | 1:1 | Attained the best performance for ⁹⁹Mo/⁹⁹mTc generators. | nih.gov |
| Magnesium Salts, Ammonium Molybdate | Varied | Different polymetalates and polymolybdates salts (crystallized or amorphous) were obtained depending on the ratio. | nih.gov |
Solution-Based Synthesis Techniques
Solution-based methods offer excellent control over particle size, morphology, and homogeneity at relatively lower temperatures compared to solid-state reactions. These techniques involve the precipitation of a precursor from a solution, followed by thermal treatment.
Hydrothermal and Sol-Gel Methods
Hydrothermal and sol-gel synthesis are prominent solution-based techniques for producing magnesium molybdate. nih.gov
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. The high temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline products. For instance, three-dimensional flower-like molybdenum disulfide microspheres have been successfully prepared using a hydrothermal method with ammonium molybdate as a precursor, demonstrating the method's capability to produce complex morphologies. rsc.org
The sol-gel method is a versatile wet-chemical process used to produce solid materials from small molecules. ijcps.org The process involves the conversion of a solution system (the 'sol') into a solid-phase network (the 'gel'). Typically, a precursor, such as a metal alkoxide or metal salt like magnesium chloride, is dissolved in a solvent. ijcps.org Through hydrolysis and condensation reactions, a colloidal suspension or 'sol' is formed. Further processing leads to the formation of a 'gel,' a continuous network of particles with entrapped solvent. Drying and calcining the gel removes the solvent and organic residues, yielding the final oxide material. ijarsct.co.in This method allows for fine control over the product's purity and microstructure at low temperatures. ijcps.org
Co-precipitation Synthesis
Co-precipitation is a simple and effective solution-based method for synthesizing magnesium molybdate powders. nih.govrsc.org This technique is defined as the simultaneous precipitation of more than one substance from a solution. researchgate.net It involves dissolving soluble salts of the constituent metals (magnesium and molybdenum) in a suitable solvent, often water. A precipitating agent is then added, or the solution conditions (like pH) are adjusted, to cause the simultaneous precipitation of a precursor compound containing both metal ions.
The general procedure involves preparing separate aqueous solutions of a soluble magnesium salt, such as magnesium nitrate, and a soluble molybdate salt, like sodium molybdate. rsc.org One solution is then added to the other under controlled conditions, such as constant stirring, leading to the formation of a milky precipitate. rsc.org This precipitated precursor is then separated from the solution by filtration or centrifugation, washed to remove impurities, and dried. rsc.org A final calcination step at an elevated temperature is often required to convert the precursor into the crystalline magnesium molybdate phase. rsc.org This method is advantageous due to its simplicity, low cost, and ability to produce homogeneous, fine powders. rsc.orgresearchgate.net
| Magnesium Precursor | Molybdenum Precursor | Resulting Product (after calcination) | Reference |
|---|---|---|---|
| Magnesium Nitrate (Mg(NO₃)₂) | Sodium Molybdate (Na₂MoO₄) | Magnesium Molybdate (MMO) | rsc.org |
| Magnesium Salts (e.g., MgCl₂·6H₂O) | Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) | Magnesium Molybdate Compounds | nih.gov |
Ultrasonic Spray Pyrolysis
Ultrasonic spray pyrolysis is a versatile method for synthesizing molybdenum oxides and other metal oxides. researchgate.netresearchgate.net The process involves generating an aerosol from a precursor solution using ultrasonic waves and then pyrolyzing this aerosol in a heated reactor. google.com Key parameters that influence the final product include the precursor concentration, pyrolysis temperature, and the flow rate of the carrier gas. researchgate.net
In the synthesis of molybdenum oxides, an ammonium molybdate precursor is often used. researchgate.net The pyrolysis of the aerosolized precursor leads to the formation of oxide particles. Researchers have demonstrated that by controlling the synthesis temperature, different phases and morphologies of molybdenum oxide can be achieved. For instance, studies have shown the formation of orthorhombic α-phase and monoclinic β-phase MoO₃ particles by adjusting the synthesis temperature. researchgate.net While large-scale production of molybdenum oxide nanoparticles with uniform shapes is a key advantage of this method, challenges such as the formation of large particles with broad size distribution have been noted in related hydrothermal and solvothermal methods. google.com
The general process for synthesizing metal oxide films via spray pyrolysis involves dissolving a metal salt, such as manganese chloride or magnesium chloride, in deionized water to create a precursor solution. mdpi.com This solution is then sprayed onto a heated substrate. The properties of the resulting films, including their structure and morphology, are highly dependent on the deposition temperature and any dopants added to the solution. mdpi.com
Combustion Synthesis for Hierarchical Architectures
Combustion synthesis, particularly solution combustion synthesis (SCS), is a time- and energy-saving method for producing a variety of metal oxide nanomaterials, including complex oxides. rsc.org This technique is known for creating materials with well-developed porosity and a large specific surface area, which are characteristics of hierarchical architectures. rsc.org The process typically involves an exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (such as urea (B33335) or glycine). mdpi.comirjet.net
For the synthesis of magnesium oxide (MgO), magnesium nitrate is used as the oxidizer and starch or glycine (B1666218) can serve as the fuel. irjet.netresearchgate.net The reaction yields nanoporous agglomerates of MgO nanocrystallites. researchgate.net The characteristics of these powders, such as crystalline size and average particle size, can be controlled by adjusting the fuel-to-oxidizer ratio. researchgate.net This method is considered an inexpensive and viable route for the large-scale synthesis of MgO nanoparticles with controllable structure and morphology. irjet.net
This approach can also be integrated with other reactions, such as in the in-situ production of Mo-Si-MgAl₂O₄ composites. In such systems, the combustion synthesis involves the metallothermic reduction of molybdenum trioxide (MoO₃) by reductants like magnesium and aluminum. This highly exothermic reaction produces MgO and Al₂O₃, which act as precursors for the final composite material. mdpi.com The evolution of gases during the combustion process is a key factor in the formation of porous, high-surface-area structures. rsc.org
Crystal Growth Techniques
The production of high-quality single crystals is crucial for many advanced applications. For magnesium molybdenum oxide, the Czochralski method is a primary technique for growing large, single crystals. Furthermore, novel treatments of the source material, such as ultrahigh dilution, have been investigated to understand their influence on the crystal growth process.
Czochralski Growth of Magnesium Molybdenum Oxide Single Crystals
The Czochralski method is a well-established technique for growing single crystals of various materials, including semiconductors, metals, and salts. wikipedia.org Magnesium molybdate (MgMoO₄) is particularly suitable for this method because it melts congruently, simplifying the growth process. mdpi.com The first successful growths of MgMoO₄ single crystals using the Czochralski technique were reported in the 1960s. mdpi.com Due to its relatively low melting point of 1320 °C, the growth can be conducted in a platinum crucible in an air atmosphere. mdpi.com
The process involves dipping a precisely oriented seed crystal into a melt of the material. The seed is then slowly pulled upwards while being rotated. By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, single-crystal cylindrical ingot, or boule, can be extracted from the melt. wikipedia.org This method has been successfully used to grow both undoped and doped MgMoO₄ crystals. mdpi.com
Table 1: Czochralski Growth Parameters for Selected Crystals This table contains data derived from multiple sources for comparative purposes.
| Parameter | MgMoO₄ mdpi.com | MgF₂ researchgate.net | Silicon wikipedia.org |
|---|---|---|---|
| Crucible Material | Platinum | - | Quartz |
| Atmosphere | Air | Argon | Inert Gas |
| Melting Point | 1320 °C | - | >1414 °C |
| Pulling/Growth Rate | - | 2 mm/h | Controlled |
| Rotation | Yes | - | Yes |
Influence of Ultrahigh Dilution Treatment on Crystal Growth Properties
Recent research has explored the effect of treating the initial charge material with ultrahigh dilution (UHD) technology prior to crystal growth. mdpi.commdpi.com In a study on Nd-doped MgMoO₄ crystals grown by the Czochralski method, charges were subjected to UHD treatment, which involved mixing the charge with a water-ethanol solution containing an ultra-highly diluted amount of the same charge material. mdpi.com
The study found that this treatment had a measurable impact on the composition and properties of the resulting crystals. Key findings include:
Wetting the MgO + MoO₃ mixture with a water-ethanol solution before calcining (solid-phase synthesis) led to an enrichment of MoO₃ in the mixture. Conversely, wetting the charge after calcining resulted in an enrichment of MgO. mdpi.comresearchgate.net
The congruent melting composition of MgMoO₄ was found to be in a region with a slight excess of MoO₃. mdpi.comresearchgate.net
The solid-phase solubility of excess MgO in the MgMoO₄ crystal is temperature-dependent, creating a range of retrograde solubility. mdpi.comresearchgate.net
Crystals grown from charges within this specific solubility range exhibited an enhanced segregation coefficient for the neodymium dopant (Nd³⁺). mdpi.comresearchgate.net
The unit cell parameters of the MgMoO₄ crystal were larger when there was an excess of MoO₃ compared to stoichiometric crystals or those with an excess of MgO. mdpi.comresearchgate.net
Table 2: Effect of Ultrahigh Dilution (UHD) Treatment on Nd:MgMoO₄ Crystal Properties Data sourced from a study on Nd:MgMoO₄ crystals. mdpi.comresearchgate.net
| Treatment | Compositional Effect | Nd³⁺ Segregation Coefficient | Unit Cell Parameters |
|---|---|---|---|
| UHD Treatment (before calcining) | MoO₃ enrichment | - | Larger (with MoO₃ excess) |
| UHD Treatment (after calcining) | MgO enrichment | Enhanced (in retrograde solubility range) | Smaller (with MgO excess) |
| No Treatment (Control) | Stoichiometric (baseline) | ~0.004 | Baseline |
Nanostructure Fabrication and Morphology Control
Beyond single crystals, there is significant interest in fabricating magnesium molybdenum oxide as nanostructures, such as nanoparticles and agglomerates. These forms offer a high surface-area-to-volume ratio, which is advantageous for various applications.
Synthesis of Magnesium Molybdenum Oxide Nanoparticles and Agglomerates
Molybdenum powders with highly developed surfaces can be synthesized through the magnesium thermal reduction of magnesium molybdate (MgMoO₄) at temperatures between 600–750°C. bohrium.com This process yields mesoporous molybdenum powders that are composed of agglomerates of submicron primary particles. The average size of the metal crystallites produced by this method ranges from 16 to 25 nm. bohrium.com
The synthesis of molybdenum oxide nanoparticles can also be achieved through methods like green synthesis, where plant extracts are used. nih.gov Characterization of such nanoparticles often reveals an irregular shape and a tendency to form agglomerates, with average particle sizes ranging from 200 to 300 nm. nih.gov The prevention of agglomeration is a key challenge in nanoparticle synthesis, as it affects the material's properties and reliability. google.commdpi.com
Various chemical and biological synthesis techniques, including sol-gel, combustion, and co-precipitation, are employed to produce nanostructured magnesium oxide. mdpi.com In many of these methods, the resulting nanoparticles exhibit a tendency to form agglomerates. For example, TEM images of MgO produced by solution combustion show nanoporous agglomerates of nanocrystallites. researchgate.net Control over the morphology and prevention of hard agglomeration are critical goals in the synthesis process to ensure the desired properties of the final nanostructured material. researchgate.net
Table 3: Characteristics of Synthesized Molybdenum-Based Nanoparticles and Agglomerates This table presents data from various synthesis methods for molybdenum-based materials.
| Material | Synthesis Method | Morphology | Average Crystallite/Particle Size | Source(s) |
|---|---|---|---|---|
| Molybdenum Powder | Magnesium Thermal Reduction of MgMoO₄ | Agglomerates of submicron particles | 16–25 nm (crystallites) | bohrium.com |
| Molybdenum Nanoparticles | Green Synthesis (Solanum xanthocarpum) | Irregular, agglomerated | 200–300 nm (agglomerates) | nih.gov |
| Molybdenum Oxide (MoO₃) | Sol-Gel | Layered structure | ~25 nm | biomedres.us |
| Magnesium Oxide (MgO) | Solution Combustion | Nanoporous agglomerates | ~22 nm (crystallites) | mdpi.comresearchgate.net |
Development of Nanosheets and Hierarchical Architectures of Magnesium Molybdenum Oxide
The creation of two-dimensional (2D) nanosheets and three-dimensional (3D) hierarchical architectures of magnesium molybdenum oxide is a key area of research, driven by the unique properties that emerge from these morphologies. These structures offer a high surface-area-to-volume ratio and novel electronic and catalytic properties.
A facile, low-temperature combustion synthesis has been successfully employed to produce magnesium molybdate (MgMoO₄) with hierarchical, plate-like architectures. rsc.org This method represents an efficient route to creating complex, synergistic structures that combine the features of nanomaterials and porous architectures. rsc.org The resulting materials are characterized by their plate-like morphology, which contributes to their high surface area and specific functionalities. rsc.org
Another advanced technique for synthesizing ultrathin nanosheets is chemical vapor deposition (CVD). While demonstrated for a related compound, magnesium molybdenum oxide (Mg₂Mo₃O₈), the ambient pressure CVD method highlights a pathway to high-quality, ultrathin flakes with controlled thickness and size. researchgate.net In this process, precursors are reacted in a gaseous phase and deposited onto a substrate, allowing for the growth of crystalline flakes with distinct morphologies, such as hexagonal shapes, consistent with their crystal symmetry. researchgate.net The growth temperature and duration are critical parameters that control the dimensions of the resulting nanosheets. researchgate.net
Hydrothermal synthesis is another prevalent method for creating hierarchical nanostructures. This technique, often used for various mixed metal oxides, involves a chemical reaction in an aqueous solution at elevated temperature and pressure. For instance, nickel-cobalt-molybdenum metal oxide nanosheets with hierarchical and porous structures have been developed on a substrate through a hydrothermal method followed by an annealing treatment. mdpi.com This approach facilitates the direct growth of interconnected nanosheets, forming a complex, 3D network. The principles of such hydrothermal synthesis are applicable to the magnesium molybdenum oxide system for creating similar hierarchical structures.
The growth mechanisms for these architectures are complex. For combustion synthesis, a rapid, exothermic reaction leads to the formation of the crystalline oxide, with the hierarchical structure self-assembling during the process. In CVD, the growth is governed by the nucleation and subsequent layer-by-layer or spiral growth of the crystal on the substrate surface. Hydrothermal synthesis often involves the dissolution of precursors and subsequent precipitation of the oxide in the form of nanostructures, whose aggregation and self-assembly lead to the final hierarchical morphology.
Porosity Engineering in Nanostructured Magnesium Molybdenum Oxide
Porosity engineering is a critical aspect of designing advanced magnesium molybdenum oxide nanomaterials, as the presence of pores significantly influences their physical and chemical properties. Engineered porosity provides a larger accessible surface area and facilitates efficient transport pathways for ions and electrons, which is crucial for applications in catalysis and energy storage. rsc.orgmdpi.com
In hierarchically structured magnesium molybdate (MgMoO₄) synthesized via combustion, inherent porosity is a key feature. These nanoplates exhibit a porous structure with a pore-size distribution typically ranging from 50 to 70 nm. rsc.org This mesoporous nature is advantageous as it enhances the kinetics of surface reactions and provides an efficient pathway for electron transport. rsc.org The open pore structure ensures that a larger portion of the material's surface is accessible to reactants or electrolytes. mdpi.com
The engineering of pore structures in metal molybdates is a strategy to create a higher electrochemical accessible surface area and a more robust interface between the electrode and the electrolyte. mdpi.com For instance, the integration of nanostructured metal molybdates with porous carbon can create a composite with an open, 3D porous network. mdpi.com This approach leverages the synergistic effects of the high surface area of the porous support and the electrochemical activity of the molybdate.
The benefits of porosity are evident in the electrochemical performance of these materials. The porous architecture allows for efficient ion absorption and insertion, which can lead to superior power and energy densities in energy storage devices. rsc.org The interconnected pore network can accelerate ion diffusion and electron transportation, which is vital for high-rate performance. mdpi.com Characterization techniques such as nitrogen adsorption/desorption isotherms are used to confirm the porous nature and determine key parameters like specific surface area and pore size distribution. mdpi.com For example, analysis of mixed metal oxide nanosheets has revealed high surface areas and mesoporous structures that facilitate redox reactions. mdpi.com
The table below summarizes the synthesis methodologies and their impact on the structural properties of magnesium molybdenum oxide and related compounds.
| Synthesis Method | Compound | Resulting Morphology | Key Structural Features | Reference |
| Low-Temperature Combustion | MgMoO₄ | Hierarchical, plate-like nanomaterials | Porous structure with 50-70 nm pore size distribution | rsc.org |
| Chemical Vapor Deposition | Mg₂Mo₃O₈ | Ultrathin flakes | Hexagonal symmetry, controlled thickness | researchgate.net |
| Hydrothermal & Annealing | Ni-Co-Mo Oxide | Hierarchical, porous nanosheet arrays | High surface area, mesoporous structures | mdpi.com |
Advanced Structural Elucidation and Polymorphism of Magnesium Molybdenum Oxide
Crystalline Structures and Space Groups
Magnesium molybdate (B1676688) (MgMoO₄) is known to exist in several polymorphic forms, each with a distinct crystalline structure. The stability and formation of these polymorphs are highly dependent on conditions of pressure and temperature. The primary phases of interest are the ambient-pressure monoclinic beta (β) phase, a high-pressure alpha (α) or gamma (γ) phase, and a theoretical omega (ω) phase.
Monoclinic Beta (β-MgMoO₄) Phase Analysis (C2/m, Wolframite-Type)
The most stable form of magnesium molybdate at ambient conditions is the β-MgMoO₄ phase. researchgate.net This polymorph crystallizes in the monoclinic system with the space group C2/m (No. 12). researchgate.netmaterialsproject.org It is isostructural with the mineral wolframite (B13744602). nih.gov In this structure, the magnesium (Mg²⁺) ions are coordinated to six oxygen atoms, forming distorted MgO₆ octahedra. materialsproject.org The molybdenum (Mo⁶⁺) ions are tetrahedrally coordinated by four oxygen atoms, creating MoO₄ tetrahedra. materialsproject.org
The crystal structure consists of two non-equivalent MgO₆ octahedra and two non-equivalent MoO₄ tetrahedra. materialsproject.org These polyhedra are linked by sharing corners and edges. Specifically, the MgO₆ octahedra share edges with other MgO₆ octahedra and corners with MoO₄ tetrahedra. materialsproject.org This arrangement results in a layered structure. researchgate.net The β-phase is characterized by its congruent melting point of 1322 °C, which allows for the growth of large single crystals by methods like the Czochralski technique. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | materialsproject.orgresearchgate.net |
| Space Group | C2/m (No. 12) | materialsproject.orgresearchgate.net |
| a (Å) | 10.273 - 10.2769 | researchgate.netresearchgate.net |
| b (Å) | 9.288 - 9.2898 | researchgate.netresearchgate.net |
| c (Å) | 7.025 - 7.0269 | researchgate.netresearchgate.net |
| β (°) | 106.903 - 106.96 | researchgate.net |
| Structure Type | Wolframite | nih.gov |
Alpha (α-MgMoO₄) Phase Stability and Synthesis Conditions (Cupro Scheelite Type, High Pressure)
The nomenclature for other phases of MgMoO₄ can be complex. An α-MgMoO₄ phase, distinct from the common β-phase, is described as having a triclinic structure with space group P1. mdpi.com This thermostable α-phase is characterized by ZnO₆ octahedra and MoO₄ tetrahedra. mdpi.com
More recent and detailed high-pressure studies have identified a different high-pressure polymorph, designated as γ-MgMoO₄. researchgate.netbohrium.com This phase emerges from the β-phase at pressures exceeding 1.5 GPa. bohrium.comaps.org Interestingly, this pressure-induced phase transition is isosymmetrical, meaning the γ-phase retains the same C2/m space group as the β-phase. researchgate.netbohrium.comaps.org The transformation does not involve a change in symmetry but rather a significant structural rearrangement. The coordination of molybdenum increases from fourfold (MoO₄ tetrahedra) in the β-phase to sixfold (MoO₆ octahedra) in the γ-phase. researchgate.netaps.org This change is accommodated by a rotation of the polyhedra and bond stretching, leading to a notable elongation of the c-axis. researchgate.netaps.org This high-pressure γ-phase is metastable and will revert to the β-phase when heated in air at 600°C. nih.gov The synthesis of these high-pressure wolframite-type molybdates is a key method for obtaining phases not stable at ambient conditions. nih.gov
Omega (ω-MgMoO₄) Primitive Monoclinic Structure (P2/c)
The existence of an ω-phase of MgMoO₄ is primarily supported by theoretical studies, particularly through analogy with other molybdate systems like manganese molybdate (MnMoO₄). nih.gov For MnMoO₄, a third polymorph, the ω-phase, has been identified. It is isostructural with CoMnO₄ and exhibits a distorted C2/m space group where both metal species (Mn and Mo) occupy octahedral sites. nih.gov
While the user prompt specifies a primitive monoclinic structure with space group P2/c for ω-MgMoO₄, direct experimental evidence for an ω-polymorph of MgMoO₄ with this specific space group is not prominent in recent literature. A previous high-pressure Raman study on MgMoO₄ had initially proposed a symmetry change from C2/m to P2/c for the high-pressure phase, but this was later refined to be an isosymmetric C2/m to C2/m transition for what is now called the γ-phase. researchgate.netbohrium.comaps.org Theoretical calculations for MnMoO₄ predict that the ω-phase can be reached from the α or β phases under high pressure (6.5 - 9.5 GPa), suggesting it is a high-pressure polymorph. nih.gov The stability and structure of a potential ω-MgMoO₄ phase remain a subject for further experimental validation.
Phase Transformations and Transitions in Magnesium Molybdenum Oxide
The polymorphism of MgMoO₄ is defined by the transitions between its different crystalline forms, which can be induced by changes in temperature and pressure.
Thermal-Induced Phase Transitions (e.g., β-form stability range)
The β-form of MgMoO₄ is the thermodynamically stable phase at standard temperature and pressure, up to its melting point of 1322 °C. researchgate.net Its stability makes it the most commonly synthesized and studied polymorph. researchgate.net
Phase transitions are observed when the other polymorphs are subjected to thermal treatment. For instance, the high-pressure γ-MgMoO₄ phase, synthesized under pressures above 1.5 GPa, is metastable at ambient conditions. nih.govaps.org It will revert to the more stable β-phase upon heating. This reverse transformation has been reported to occur when the high-pressure phase is heated in air at 600°C. nih.gov Similarly, in the analogous ZnMoO₄ system, the metastable β-phase (wolframite-type) can be prepared directly at room temperature through high-energy ball milling, while the stable α-phase requires subsequent thermal treatment at 600 °C. mdpi.com
Theoretical Modeling of Transition Energy Barriers
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for investigating the energetics of phase transitions. hanspub.orgarxiv.org These computational methods allow for the calculation of the total energy of different crystal structures as a function of pressure or volume, thereby predicting transition pressures and energy barriers. youtube.com
For MgMoO₄, DFT calculations have been performed to study the transition from the β-phase to the high-pressure γ-phase. hanspub.org These studies confirm that the γ-phase becomes energetically more stable than the β-phase at pressures above 1 GPa, which is in good agreement with experimental observations of the transition occurring above 1.5 GPa. bohrium.comaps.orghanspub.org The calculations also reveal significant changes in electronic structure, with the β-phase having a direct bandgap, while the γ-phase has an indirect bandgap. aps.orghanspub.org
In the analogous MnMoO₄ system, the energy versus pressure behavior for the α, β, and ω polymorphs has been modeled using the Birch–Murnaghan equation of state. nih.gov This modeling predicts that a phase transition from the α-polymorph to the ω-polymorph would occur at a pressure of 6.5 GPa, and a transition from the β-polymorph to the ω-phase would happen at 9.5 GPa. nih.gov Such theoretical investigations are crucial for understanding the potential energy landscape and guiding the experimental synthesis of novel high-pressure phases. nih.gov
| Transition | Condition | Mechanism | Reference |
|---|---|---|---|
| β → γ | Pressure > 1.5 GPa | Isosymmetric (C2/m → C2/m); Mo coordination change (4 → 6) | bohrium.comaps.org |
| γ → β | Heating at 600 °C in air | Reversion from metastable high-pressure phase to stable ambient phase | nih.gov |
| α → ω (Theoretical, by analogy) | Pressure ~6.5 GPa | Predicted by DFT calculations on MnMoO₄ | nih.gov |
| β → ω (Theoretical, by analogy) | Pressure ~9.5 GPa | Predicted by DFT calculations on MnMoO₄ | nih.gov |
Crystallographic Parameter Determination and Refinement
The precise determination of the crystal structure of magnesium molybdenum oxide (MgMoO₄) is fundamental to understanding its properties. Various crystallographic techniques have been employed to elucidate its atomic arrangement, revealing a complex and interesting structural framework.
Magnesium molybdate (MgMoO₄) typically crystallizes in a monoclinic structure belonging to the C2/m space group. researchgate.netresearchgate.net This structure is different from the wolframite structure of magnesium tungstate (B81510) (MgWO₄), despite both being monoclinic. researchgate.net The unit cell parameters for MgMoO₄ have been determined through X-ray diffraction (XRD) studies.
Different studies have reported slightly varying unit cell parameters, which can be influenced by factors such as synthesis method and the presence of dopants. For instance, one study reported lattice constants of a = 10.273(3) Å, b = 9.288(3) Å, c = 7.025(2) Å, and β = 106.96°. researchgate.net Another study on a thulium-doped MgMoO₄ crystal yielded similar values: a = 10.2769(2) Å, b = 9.2898(5) Å, c = 7.0269(4) Å, and β = 106.898(6)°. researchgate.net A study on a ytterbium-doped crystal also found comparable parameters: a = 10.276(9) Å, b = 9.289(6) Å, c = 7.027(6) Å, and β = 106.903(8)°. researchgate.net
A high-pressure polymorph of MgMoO₄, referred to as γ-MgMoO₄, also maintains the C2/m space group. researchgate.net This high-pressure phase is formed above 1.5 GPa and exhibits a significant change in the bulk modulus, increasing from 60.3(1) GPa in the β-phase to 123.7(8) GPa in the γ-phase. researchgate.net
Table 1: Reported Unit Cell Parameters for Magnesium Molybdenum Oxide
| Phase/Dopant | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Source |
| Undoped | 10.273(3) | 9.288(3) | 7.025(2) | 106.96 | C2/m | researchgate.net |
| Tm³⁺-doped | 10.2769(2) | 9.2898(5) | 7.0269(4) | 106.898(6) | C2/m | researchgate.net |
| Yb³⁺-doped | 10.276(9) | 9.289(6) | 7.027(6) | 106.903(8) | C2/m | researchgate.net |
| High-Pressure (γ-phase) | - | - | - | - | C2/m | researchgate.net |
Rietveld refinement is a powerful technique used to refine crystal structure models by fitting a theoretical diffraction pattern to an experimental one. This method has been instrumental in confirming the monoclinic C2/m structure of MgMoO₄. researchgate.netcambridge.org The refinement process allows for the precise determination of atomic positions, lattice parameters, and other structural details.
For instance, Rietveld refinement of Yb:MgMoO₄ confirmed its monoclinic structure with the C2/m space group. researchgate.net Similarly, a study on a new triple molybdate, AgMg₃Ga(MoO₄)₅, utilized Rietveld refinement to determine its crystal structure, which was found to be isotypic with NaMg₃In(MoO₄)₅. cambridge.org In another example, the crystal structure of a new layered molybdate, NH₄Co₂OH(MoO₄)₂⋅H₂O, was identified and refined using the Rietveld method. cambridge.org
The final agreement factor between the measured and calculated structure factors in these refinements provides a measure of the quality of the structural model. For example, in a study of α-MnMoO₄, which is isostructural with MgMoO₄, the final agreement factor was 0.0574, indicating a good fit. researchgate.net
Local Structure and Coordination Environment in Magnesium Molybdenum Oxide
In the stable form of MgMoO₄ at standard temperature and pressure (STP), the molybdenum (Mo⁶⁺) ions are typically found in a tetrahedral coordination environment, bonded to four oxygen (O²⁻) atoms to form MoO₄ tetrahedra. materialsproject.orgosti.gov These tetrahedra are isolated from each other and are situated between layers of magnesium-oxygen polyhedra. researchgate.net
There are two inequivalent Mo⁶⁺ sites within the structure. materialsproject.orgosti.gov These MoO₄ tetrahedra share corners with the surrounding MgO₆ octahedra. materialsproject.orgosti.gov
A significant structural change occurs under high pressure. Above 1.5 GPa, a phase transition to γ-MgMoO₄ involves an increase in the molybdenum coordination number from four to six, resulting in a pseudo-octahedral environment. researchgate.net This change is accommodated by a rotation of the polyhedra and a stretching of bonds, leading to an enlargement of the c-axis. researchgate.net
The magnesium (Mg²⁺) ions in MgMoO₄ are consistently found in an octahedral coordination environment, bonded to six oxygen atoms to form MgO₆ octahedra. researchgate.netmaterialsproject.orgosti.gov Similar to the molybdenum sites, there are two inequivalent Mg²⁺ sites in the crystal structure. materialsproject.orgosti.gov
These MgO₆ octahedra share corners with the MoO₄ tetrahedra. materialsproject.orgosti.gov Additionally, the MgO₆ octahedra share edges with other MgO₆ octahedra, forming layers within the crystal structure. researchgate.netmaterialsproject.orgosti.gov Specifically, in one site, the MgO₆ octahedra share edges with two equivalent MgO₆ octahedra, while in the other site, they share edges with three MgO₆ octahedra. materialsproject.orgosti.gov This arrangement of corner- and edge-sharing polyhedra creates a three-dimensional framework. osti.gov
Detailed analysis of the bond distances and angles within the MgO₆ and MoO₄ polyhedra provides further insight into the structural intricacies of MgMoO₄.
The Mg-O bond distances in the MgO₆ octahedra exhibit a range of values. In one Mg²⁺ site, the bond distances range from 2.03-2.14 Å, while in the second site, they range from 2.04-2.15 Å. materialsproject.org Another source reports ranges of 2.05–2.18 Å and 2.06–2.20 Å for the two sites, respectively. osti.gov
The Mo-O bond distances in the MoO₄ tetrahedra also show some variation. For one Mo⁶⁺ site, the bond distances are spread between 1.73-1.84 Å. materialsproject.org Another report gives a range of 1.76–1.88 Å. osti.gov The second Mo⁶⁺ site has two shorter Mo-O bonds at 1.74 Å and two longer bonds at 1.80 Å. materialsproject.org A separate study notes a similar pattern with bond lengths of 1.77 Å and 1.84 Å. osti.gov The shortest Mo-O bond length in MgMoO₄ is reported to be 1.73 Å. northwestern.edu
The corner-sharing between the MgO₆ octahedra and MoO₄ tetrahedra results in a range of tilt angles, from 14-60° for one molybdenum site and 19-57° for the other. materialsproject.orgosti.gov The oxygen atoms themselves are found in five inequivalent sites, leading to various bonding geometries, including bent and linear arrangements with Mg²⁺ and Mo⁶⁺ ions, as well as distorted trigonal planar and tetrahedral geometries. materialsproject.org
Table 2: Selected Bond Distances in Magnesium Molybdenum Oxide
| Bond | Bond Distance Range (Å) | Source |
| Mg-O (Site 1) | 2.03 - 2.14 | materialsproject.org |
| Mg-O (Site 2) | 2.04 - 2.15 | materialsproject.org |
| Mo-O (Site 1) | 1.73 - 1.84 | materialsproject.org |
| Mo-O (Site 2) | 1.74 (x2), 1.80 (x2) | materialsproject.org |
Electronic Structure and Quantum Mechanical Investigations of Magnesium Molybdenum Oxide
First-Principles Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool in materials science, enabling the calculation of electronic structures of solid-state materials from fundamental principles. researchgate.netyoutube.com DFT-based first-principles calculations have been instrumental in providing quantitative and qualitative predictions of material properties, including those of magnesium alloys and molybdate-containing compounds. ornl.govresearchgate.net These calculations are crucial for understanding the thermodynamic and kinetic properties of materials, often rectifying the lack of extensive experimental data. ornl.gov
Electronic Band Structure Analysis
The electronic band structure of a material dictates its electrical conductivity and optical properties. In compounds containing molybdate (B1676688) (MoO₄) tetrahedra, the band structure is a key area of investigation. For instance, in a related trigonal orthomolybdate, K₅FeHf(MoO₄)₆, DFT calculations revealed a direct band gap of 3.73 eV, with the conduction band minimum and valence band maximum located at the center of the Brillouin zone. nih.gov This calculated band gap is typical for crystals containing MoO₄ tetrahedra. nih.gov
Studies on divalent metal tungstates, which share structural similarities with molybdates, have shown that the electronic band structures, including band positions and band gaps, are significantly influenced by the crystal structural environment, such as the metal-oxygen bond length. knu.ac.kr For example, wolframite-structured metal tungstates like ZnWO₄ and MgWO₄ exhibit different photovoltaic properties compared to scheelite-structured ones, a difference attributed to their respective band positions that affect electron transfer. knu.ac.kr In the case of Yb³⁺-doped magnesium monomolybdate (Yb:MgMoO₄), which crystallizes in the monoclinic C2/m space group, the material exhibits intense and broad absorption and emission bands, indicating a complex electronic structure influenced by the dopant ions. researchgate.net
Density of States (DOS) Investigations
The Density of States (DOS) provides information about the number of available electronic states at each energy level. In K₅FeHf(MoO₄)₆, the valence band maximum is predominantly formed by O-2p states, while the conduction band minimum is composed of Mo-4d states. nih.gov This indicates that optical transitions in this material are associated with charge transfer from oxygen to molybdenum ions. nih.gov Weak bands corresponding to Fe and Hf ions are also observed in the DOS, related to narrow flat branches in the band structure. nih.gov
Similarly, in molybdenum disulfide (MoS₂), another molybdenum-containing compound, the electronic structure calculations, including DOS, reveal that defects and edge-exposed planes can improve the material's conductivity by reducing the band gap. researchgate.net For magnesium oxide (MgO), the calculated DOS shows that the valence band is primarily composed of O 2p orbitals, while the conduction band is formed by Mg 3s and 3p orbitals. researchgate.net
Fundamental and Excited Electronic States (Singlet and Triplet)
The concept of singlet and triplet states is fundamental to understanding the electronic behavior of molecules upon excitation. A molecule is in a singlet state when all its electron spins are paired. libretexts.orguomustansiriyah.edu.iq In an excited singlet state, an electron is promoted to a higher energy level without a change in its spin orientation. uomustansiriyah.edu.iq Conversely, a triplet state arises when the promoted electron has the same spin orientation as the other unpaired electron. uomustansiriyah.edu.iq This difference in spin multiplicity makes the transition from a singlet to a triplet state (or vice versa) less probable than singlet-to-singlet transitions, resulting in a longer lifetime for the triplet state. libretexts.orguomustansiriyah.edu.iq
The absorption of light can excite a molecule from its ground singlet state (S₀) to an excited singlet state (S₁). youtube.com It is also possible, though less likely, for a molecule to be excited to a triplet state (T₁). youtube.com The energy difference between these states and the transition probabilities are governed by quantum mechanical principles. youtube.com In some molecules, an excited triplet state can be populated from an excited singlet state, a process that can lead to phosphorescence. libretexts.org The study of these excited states is crucial for applications such as lasers and photochemistry. libretexts.org While specific data on the singlet and triplet states of magnesium molybdate are not detailed in the provided context, the general principles of electronic excitation are applicable. Some excited electronic states of molecules like formaldehyde (B43269) can even lead to changes in molecular geometry. wikipedia.org
Charge-Transfer Process Characterization
Charge transfer processes are fundamental in many chemical and physical phenomena. acs.org In the context of magnesium molybdate and related compounds, charge transfer is often associated with optical transitions. As mentioned in the DOS analysis of K₅FeHf(MoO₄)₆, the optical transitions are characterized as charge transfers from oxygen to molybdenum ions. nih.gov This is a common feature in materials with metal-oxygen polyhedra.
In the context of battery applications, magnesium molybdate (MgMoO₄) electrodes exhibit electrochemical properties attributed to a multielectron reaction and the synergistic effect of molybdenum and magnesium. rsc.org The process involves ion absorption and insertion into the MgMoO₄ electrodes, which is a form of charge transfer. rsc.org X-ray absorption spectroscopy is a powerful technique to probe the local structure and electronic properties, including charge transfer, in such materials. acs.org
Theoretical Modeling of Phase Stability and Energy Barriers
First-principles calculations based on DFT are a valuable tool for studying the thermodynamics and phase stability of alloys and compounds. ornl.gov These calculations can provide highly accurate thermodynamic and kinetic information, which is essential for alloy development. ornl.gov
In the study of titanium alloys, DFT and nudged elastic band (NEB) calculations have been used to investigate the effects of solute elements and external pressure on phase transformations. arxiv.org These studies show that both alloying and applied pressure can reduce the energy barriers for phase transitions. arxiv.org The modification of the local electronic structure and bonding environment by solute atoms contributes to changes in phase stability. arxiv.org This approach of using theoretical modeling to understand and predict phase stability and transformation kinetics is broadly applicable to various material systems, including magnesium molybdate.
Spectroscopic Probes of Electronic States
Spectroscopy is a key experimental technique for probing the electronic states of materials. For instance, the optical spectroscopy of Tm³⁺-doped magnesium molybdate (Tm:MgMoO₄) reveals broad emission bands, indicating its potential for laser applications. researchgate.net Similarly, studies on Yb³⁺:MgMoO₄ have utilized polarized room- and low-temperature spectroscopy to understand its crystal structure and vibronic properties. researchgate.net
X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Symmetry of Molybdenum
X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For magnesium molybdate (MgMoO₄), XANES, particularly at the molybdenum K-edge and L-edges, provides critical insights into the local symmetry of the molybdenum atoms.
The Mo K-edge XANES spectrum, which arises from the excitation of a 1s core electron, is highly sensitive to the coordination environment of the molybdenum atom. researchgate.net A key indicator of the local symmetry is the presence and intensity of a pre-edge feature. researchgate.net This pre-edge peak corresponds to a dipole-forbidden 1s → 4d transition. researchgate.netnih.gov In a perfectly centrosymmetric environment, such as octahedral coordination, this transition is strictly forbidden and results in a very weak or absent pre-edge peak. However, in a non-centrosymmetric environment, like the tetrahedral (T_d) coordination of the molybdate ion ([MoO₄]²⁻), the mixing of molybdenum 4p and 4d orbitals is allowed. nih.gov This p-d mixing relaxes the selection rules, giving rise to an intense, well-defined pre-edge feature in the XANES spectrum. researchgate.netnih.gov The observation of a strong pre-edge peak at the Mo K-edge for MgMoO₄ is, therefore, a clear indicator that the molybdenum atoms are situated in a tetrahedral coordination environment. researchgate.net
Further detail can be obtained from the Mo L-edge XANES spectra (involving 2p → 4d transitions). The L₂,₃-edges offer greater sensitivity to the electronic structure and local symmetry compared to the K-edge. nih.govsfedu.ru These spectra can directly probe the empty 4d orbitals, and the observed features are influenced by the ligand field, which splits the d-orbitals into different energy levels (e.g., t₂ and e levels in tetrahedral symmetry). xrayabsorption.orgresearchgate.net High-energy-resolution fluorescence detection (HERFD) XANES at the Mo L₃-edge can resolve the fine structure of the white line, allowing for direct observation of this crystal-field splitting and providing more detailed information on the Mo-ligand bonding and local geometry. sfedu.rursc.org Studies on various molybdate compounds confirm that the features of the L₃-edge spectrum are characteristic of the specific ligand environment and can be used to distinguish between tetrahedral and octahedral Mo coordination. sfedu.ruxrayabsorption.org
Correlation between Electronic Properties and Chemical Activity
The chemical activity of magnesium molybdate, particularly in catalysis and electrochemical applications, is intrinsically linked to its electronic and structural properties. The arrangement of atoms and their oxidation states dictate how the material interacts with other substances and facilitates chemical reactions or energy storage.
In the realm of electrochemistry, MgMoO₄ has been investigated as a promising anode material for both lithium-ion and sodium-ion batteries. rsc.orgrsc.org Its performance is largely attributed to its unique hierarchical and porous architecture, which can be achieved through specific synthesis methods like combustion or sol-gel processes. rsc.orgrsc.orgresearchgate.net This porosity creates efficient pathways for electron transport and enhances the kinetics of surface reactions by providing a larger surface area for interaction with electrolyte ions. rsc.orgresearchgate.net The synergistic effect between magnesium and molybdenum contributes to the material's ability to undergo multi-electron reactions, which can lead to high specific capacities. rsc.org For instance, as an anode for lithium-ion batteries, MgMoO₄ has demonstrated a stable high specific capacity of approximately 1060 mAh g⁻¹ after numerous cycles. rsc.org The material's ability to maintain structural integrity while accommodating ion insertion and extraction is crucial for its cycling stability and rate performance. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements on the surface of a material. For magnesium molybdate, XPS analysis is crucial for confirming the expected oxidation states of magnesium, molybdenum, and oxygen, and for understanding its surface chemistry.
Studies on MgMoO₄ synthesized via methods like facile combustion confirm that the binding energies measured for the core levels of Mg 2p, Mo 3d, and O 1s are consistent with the presence of magnesium in the +2 oxidation state (Mg(II)) and molybdenum in the +6 oxidation state (Mo(VI)). rsc.orgresearchgate.net This confirmation is vital as the electronic properties, and thus the material's functionality, depend heavily on these states. researchgate.net
The high-resolution XPS spectrum for the Mo 3d region typically shows a well-defined doublet, corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. The binding energy for the Mo 3d₅/₂ peak in compounds where molybdenum is in the +6 state, such as MoO₃ or various molybdates, is typically found around 232-233 eV. researchgate.netxpsfitting.com Similarly, the Mg 2p peak and the O 1s peak appear at binding energies characteristic of their bonding within the molybdate structure. Ex-situ XPS has also been employed to investigate the lithium storage mechanism in MgMoO₄ anodes, revealing changes in the surface chemistry and oxidation states during electrochemical cycling. rsc.org
The following table summarizes typical binding energy values observed for magnesium molybdate and related reference compounds.
| Core Level | Oxidation State | Binding Energy (eV) | Compound/Reference |
|---|---|---|---|
| Mo 3d₅/₂ | Mo⁶⁺ | ~232.1 - 233.1 | MgMoO₄, MoO₃ sfedu.ruresearchgate.netyoutube.com |
| Mo 3d₅/₂ | Mo⁵⁺ | ~231.6 - 231.9 | Mixed Molybdenum Oxides xpsfitting.com |
| Mo 3d₅/₂ | Mo⁴⁺ | ~229.3 - 229.5 | MoO₂ researchgate.netxpsfitting.com |
| Mg 2p | Mg²⁺ | ~50.5 - 51.0 | MgMoO₄ researchgate.net |
| Mg 1s | Mg²⁺ | ~1303.4 | Mg-containing compounds researchgate.net |
| O 1s | O²⁻ | ~530.5 - 531.0 | MgMoO₄ (Mo-O bond) researchgate.netresearchgate.net |
Spectroscopic Characterization and Optical Phenomena of Magnesium Molybdenum Oxide
Luminescence and Photoluminescence Spectroscopy
The luminescence of magnesium molybdate (B1676688) is primarily associated with the [MoO₄]²⁻ oxyanion complex. researchgate.net This intrinsic emission is a key feature of the material, arising from the radiative relaxation of excitons localized on these molybdenum-oxygen groups. researchgate.net The study of its photoluminescence (PL) provides deep insights into its electronic structure and the processes governing light emission.
Recent studies have highlighted the capacity of rare-earth-free magnesium molybdate nanoparticles to produce intrinsic white-light emission. acs.orgacs.org This phenomenon is significant for developing environmentally friendly and cost-effective optical devices, such as white light-emitting diodes (WLEDs). acs.orgrsc.org The white-light emission from MgMoO₄ is characterized by a broad-band profile, which is attributed to multiphonon and multilevel processes. acs.org This involves relaxation through numerous energy states located within the material's band gap. acs.org The combination of experimental synthesis, such as via ultrasonic spray pyrolysis, and quantum mechanical calculations helps in understanding and optimizing these photoluminescent properties. acs.orgacs.org
The photoluminescence (PL) emission spectrum of magnesium molybdate is highly dependent on temperature and excitation energy.
Low-Temperature Spectra: At cryogenic temperatures (e.g., 8-10 K), the emission spectrum of undoped MgMoO₄ typically shows a broad band in the green-yellow region. msu.ruresearchgate.net Under excitation with 7.7 eV photons at 8 K, MgMoO₄ exhibits a main luminescence maximum at 520 nm (approximately 2.38 eV). researchgate.net Some studies on nominally pure single crystals at 9 K have observed two overlapping luminescence bands. msu.ru For high-quality crystals, a wide elementary luminescence band peaking at 2.3 eV with a half-width of 0.67 eV is dominant at 10 K. researchgate.net
Broadband Emission: MgMoO₄ samples excited by a 325 nm source at ambient temperature display a broadband PL emission. acs.org This broad nature is a result of relaxation processes involving multiple energy states within the band gap. acs.org
Defect-Related Emission: A lower-energy luminescence band, observed around 1.9 eV to 2.1 eV, is often attributed to defects arising from deviations from stoichiometry. msu.ruresearchgate.net The intensity of this defect-related band increases when excited at 4.0 eV, an energy level within the transparency range of MgMoO₄ at 10 K. msu.ruresearchgate.net
X-ray Induced Luminescence: Under X-ray irradiation at 8 K, pure MgMoO₄ shows a characteristic luminescence spectrum. researchgate.net When incorporated into a mixed system with MgWO₄, the spectral features evolve, indicating interactions between the molybdate and tungstate (B81510) groups. researchgate.net
The photoluminescence of molybdates like MgMoO₄ is generally understood to be caused by distortions or defects in the lattice of the [MoO₄]²⁻ groups, which allows for self-activated luminescence. mdpi.com
Table 1: Photoluminescence Emission Peaks of MgMoO₄ Under Various Conditions
| Condition | Excitation Source | Peak Emission | Reference |
|---|---|---|---|
| T = 8 K | 7.7 eV photons | 520 nm (~2.38 eV) | researchgate.net |
| T = 10 K | Urbach tail absorption | 2.3 eV | researchgate.net |
| T = 9 K | Not specified | Two overlapping bands | msu.ru |
| Ambient Temp. | 325 nm | Broadband emission | acs.org |
| T = 10 K | 4.0 eV | 1.9 eV (defect band) | msu.ruresearchgate.net |
| T = 8 K | X-rays | Characteristic spectrum | researchgate.net |
The luminescence excitation spectrum provides information about the energy levels that are most effective at producing emission. For MgMoO₄, the excitation spectra have been measured for its intrinsic and defect-related luminescence bands. msu.ruresearchgate.net
The excitation intensity for the main intrinsic luminescence band at 2.3 eV increases concurrently with the absorption coefficient within the Urbach fundamental absorption tail. This indicates that the emission is directly linked to the material's fundamental absorption. researchgate.net
In contrast, the excitation spectrum for the defect-related luminescence band at 1.9-2.0 eV reveals a distinct excitation band at 4.0 eV. msu.ruresearchgate.net This selective excitation of the defect band helps to distinguish it from the intrinsic emission. msu.ruresearchgate.net
The intrinsic luminescence in magnesium molybdate is attributed to the radiative decay of self-trapped excitons (STEs). researchgate.net An exciton (B1674681), a bound state of an electron and a hole, becomes localized or "trapped" on a [MoO₄]²⁻ oxyanion complex. researchgate.net The subsequent recombination of this electron-hole pair releases energy in the form of light.
The process of STE emission is common in molybdate and tungstate materials. researchgate.netmdpi.com The electronic structure of these compounds, particularly the similarity in the tetrahedral configuration of the oxyanion complexes, leads to analogous emission mechanisms. researchgate.net The properties of the STE emission, such as its energy and decay time, are influenced by the specific structure of the host lattice. In MgMoO₄, the green emission is interpreted as originating from the triplet state of the STE. The study of the frequency dependence of radiative decay rates in other systems shows that this decay provides detailed information about the exciton wavefunction. arxiv.org
The luminescence decay kinetics of MgMoO₄, which describes how the emission intensity fades over time after pulsed excitation, is strongly dependent on temperature. researchgate.netresearchgate.net
At 8 K, the luminescence decay is relatively slow, with the decay time exceeding 1 µs. researchgate.net
As the temperature increases, the decay becomes significantly faster due to thermal quenching. researchgate.netresearchgate.net For instance, under excitation with 4.66 eV photons, the decay kinetics accelerate noticeably as the temperature rises from 8 K to 21 K and 25 K. researchgate.net
The thermal quenching in MgMoO₄ is quite pronounced, manifesting at very low temperatures. The temperature at which the emission intensity drops to half its initial value (Tq) is only 20 K. researchgate.net This is in contrast to other molybdates like CaMoO₄, where Tq is much higher at 250 K. researchgate.net
Analysis of the decay curves often requires a multi-exponential function, indicating the presence of multiple decay components (fast, medium, and slow). researchgate.net This complexity can arise from radiative transitions occurring from different minima on the adiabatic potential energy surface of the triplet STE state.
Table 2: Luminescence Decay Characteristics of MgMoO₄
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Decay Time (10 K) | > 1 µs | - | researchgate.net |
| Quenching Temp. (Tq) | 20 K | - | researchgate.net |
| Decay Behavior | Multi-exponential | 8 K - 25 K | researchgate.net |
Influence of Doping on Optical Properties
The introduction of dopant ions into the MgMoO₄ host lattice can significantly alter its optical properties, leading to new emission features or modifying the intrinsic luminescence.
Ytterbium (Yb³⁺) Doping: When MgMoO₄ is doped with ytterbium ions (Yb³⁺), its luminescence spectrum exhibits additional narrow emission bands corresponding to the characteristic f-f transitions of Yb³⁺. msu.ru For example, new bands appear at 1.21, 1.24, and 1.27 eV. msu.ru However, the introduction of Yb³⁺ can also lead to a decrease in the intensity of the intrinsic MgMoO₄ luminescence. msu.ru
Tungsten (W) Co-doping: In mixed-crystal systems like Mg(Mo,W)O₄, the luminescence properties are a function of the Mo/W ratio. The X-ray luminescence spectra of MgMoₓW₁₋ₓO₄ compounds show a systematic evolution as x changes, indicating an interplay between the [MoO₄]²⁻ and [WO₄]²⁻ emission centers. researchgate.net In some cases, creating a MgWO₄/MgMoO₄ heterojunction can lead to an emission peak at 524 nm, attributed to self-trapped excitons in the MgWO₄ component. mdpi.com
General Doping Effects: Doping molybdates with rare-earth ions like Eu³⁺ and Sm³⁺ is a common strategy to achieve tunable and intense emissions in the visible spectrum, particularly in the red-orange region. acs.org While not specific to MgMoO₄ in the cited source, this general principle highlights the potential for tailoring the material's light-emitting characteristics for applications like solid-state lighting. mdpi.comacs.org Doping can enhance the luminescence efficiency by creating new radiative pathways or by altering the energy transfer processes within the host lattice. mdpi.com
Rare-Earth Ion Doping (e.g., Nd³⁺, Yb³⁺, Cr³⁺, Tm³⁺, Eu³⁺, Dy³⁺, Bi³⁺)
The doping of the magnesium molybdate host lattice with rare-earth (RE) ions is a common strategy to induce or enhance its luminescence properties for applications in optical devices. The monoclinic crystal structure of MgMoO₄ (space group C2/m) can accommodate various trivalent RE ions, which typically substitute for Mg²⁺ ions. researchgate.net This substitution requires charge compensation mechanisms, which can lead to the formation of multiple non-equivalent optical centers for the dopant ions within the lattice. researchgate.net
Studies have focused on doping with ions such as Ytterbium (Yb³⁺) and Thulium (Tm³⁺). researchgate.net For instance, Yb³⁺:MgMoO₄ crystals have been successfully grown using the Czochralski method. researchgate.net The incorporation of these ions is often characterized by a segregation coefficient that describes their distribution between the crystal and the melt during growth. In one study, the segregation coefficient for Tm³⁺ in MgMoO₄ was found to be as low as 0.02, indicating that only a small fraction of the dopant from the melt is incorporated into the final crystal. researchgate.net Low-temperature spectroscopic analysis of Yb³⁺-doped MgMoO₄ has revealed the presence of at least eight distinct optical centers, which are attributed to different charge compensation scenarios. researchgate.net
Effects on Emission Spectra and Luminescence Intensity
The introduction of rare-earth ions into the MgMoO₄ host creates specific energy levels within the band gap, enabling characteristic luminescence. Undoped MgMoO₄ itself exhibits an intense photoluminescence (PL) emission in the yellow region of the spectrum, with a maximum peak at approximately 579 nm when excited with 350 nm wavelength light at room temperature. researchgate.net
When doped, the emission spectra are dominated by the electronic transitions of the specific rare-earth ion. In Yb³⁺:MgMoO₄, the ions exhibit intense and broad absorption around 978 nm and produce broad, smooth emission bands above 1000 nm. researchgate.net The stimulated-emission cross-section, a measure of the likelihood of stimulated emission, was measured to be 0.76 × 10⁻²⁰ cm² at 1031 nm for light polarized parallel to the c-axis of the crystal. researchgate.net Furthermore, Yb³⁺ in this host demonstrates a long luminescence lifetime of 0.63 ms, which is advantageous for applications requiring energy storage in the excited state, such as in lasers. researchgate.net The presence of multiple crystallographic sites for the dopant ions can lead to broadening of the emission bands and complexity in the spectral features, particularly at low temperatures. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for understanding the bonding and structural arrangement of atoms within the magnesium molybdate crystal lattice.
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Bonds
FT-IR spectroscopy probes the vibrational modes of molecular bonds that are infrared active. In magnesium molybdate, the spectra are primarily characterized by the vibrations of the molybdate ([MoO₄]²⁻) tetrahedral units. The flexing and stretching vibrational characteristics of the metal-oxygen bonds are typically found at frequencies below 1100 cm⁻¹. nih.gov
Analysis of MgMoO₄ powders reveals a set of distinct absorption bands corresponding to the internal vibrations of the [MoO₄]²⁻ tetrahedron. researchgate.net A broad absorption band often observed at higher frequencies, such as around 3227 cm⁻¹, is generally attributed to the stretching vibrations of hydroxyl (-OH) groups from adsorbed water molecules on the sample surface. researchgate.net The fundamental vibrations of the Mo-O bonds within the molybdate groups are key indicators of the compound's structural integrity. researchgate.netnih.gov
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| < 1100 | Flexing and stretching vibrations of metal-oxygen bonds | nih.gov |
| ~3227 | O-H stretching from adsorbed water | researchgate.net |
Raman Spectroscopy for Lattice Vibrations and Local Structure
Raman spectroscopy is highly sensitive to the lattice vibrations and the local symmetry of the crystalline structure. For monoclinic molybdates like MgMoO₄, the Raman spectra show intense peaks in two main regions. researchgate.net The low-frequency band, typically between 122 cm⁻¹ and 424 cm⁻¹, is associated with external lattice vibrations (translational and rotational modes of the [MoO₄]²⁻ units) and some internal bending modes (ν₂ and ν₄) of the molybdate tetrahedra. researchgate.net
The high-frequency region, from approximately 754 cm⁻¹ to 969 cm⁻¹, corresponds to the symmetric and asymmetric stretching modes (ν₁ and ν₃) of the Mo-O bonds within the [MoO₄]²⁻ tetrahedra. researchgate.net The highest-energy Raman peak, observed at 969 cm⁻¹, is specifically assigned to the symmetric stretching vibration (ν₁) of the molybdate tetrahedra. researchgate.net This distinct separation of vibrational modes is a characteristic feature of wolframite-type and related molybdate crystal structures. researchgate.netnih.gov The polarization of the scattered light can be used to unambiguously assign these vibrational modes to their specific symmetry species within the C2/m point group. nih.gov
| Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 969 | Symmetric stretching vibrations (ν₁) of [MoO₄]²⁻ tetrahedra | researchgate.net |
| 754 - 969 | Stretching modes (ν₁ and ν₃) of [MoO₄]²⁻ | researchgate.net |
| 122 - 424 | Lattice vibrations and bending modes (ν₂ and ν₄) of [MoO₄]²⁻ | researchgate.net |
Electron Transport Pathways and Surface Reaction Kinetics in Magnesium Molybdenum Oxide
The pathways for electron transport and the kinetics of surface reactions are critical properties of magnesium molybdate, particularly in the context of its applications in energy storage and catalysis.
Research into MgMoO₄ nanomaterials has shown that their architecture plays a key role in their electrochemical performance. Porous, hierarchical nanoplates of MgMoO₄ provide effective pathways for electron transport and facilitate enhanced surface reaction kinetics. rsc.org This structure is beneficial for applications like supercapacitors and sodium-ion batteries, where efficient charge transport and ion insertion are paramount. rsc.org However, in non-aqueous battery systems, the kinetics can be hindered by the formation of a solid electrolyte interphase (SEI) layer on the electrode surface, which can restrict the reversible capacity. rsc.org
The kinetics of reactions at the surface are also evident in its use as an adsorbent. The removal of methylene (B1212753) blue dye from aqueous solutions using β-MgMoO₄ as a nanosorbent follows pseudo-second-order kinetics, indicating that the rate-limiting step involves chemisorption at active sites on the material's surface. nih.gov
Advanced Research Applications of Magnesium Molybdenum Oxide
Catalytic Applications
Magnesium molybdate (B1676688) has emerged as a promising heterogeneous catalyst. Its performance is intrinsically linked to its structural and electronic properties, which can be tailored for specific reactions.
Oxidative Dehydrogenation of Hydrocarbons (e.g., n-octane)
The conversion of paraffins like n-octane into more valuable olefins and aromatics through oxidative dehydrogenation (ODH) is a critical industrial process. Magnesium molybdate-based catalysts have been extensively studied for this application. researchgate.netmdpi.com
Research has identified three distinct types of active sites on magnesium molybdate-based catalysts that contribute to the dehydrogenation of n-octane. researchgate.netmdpi.com
Reduced Molybdenum Oxide (Mo⁴⁺ and Mo⁵⁺): These sites are considered the primary centers for the dehydrogenation reaction itself. The catalytic cycle involves the reduction of Mo⁶⁺ to lower oxidation states (Mo⁵⁺ and Mo⁴⁺) as the hydrocarbon is oxidized.
Magnesium Oxide (MgO): Present either within the MgMoO₄ lattice or as a separate phase, MgO plays a crucial role in modifying the density of basic sites on the catalyst surface. researchgate.netmdpi.com These basic sites are critical for the initial adsorption of n-octane. mdpi.com
Acidic Sites: These sites are believed to originate from molybdenum oxides. mdpi.com While not directly involved in the main dehydrogenation pathway, they influence side reactions, promoting cracking and indirectly contributing to coke formation. researchgate.netmdpi.com
The proposed mechanism for n-octane dehydrogenation over magnesium molybdate catalysts involves the simultaneous action of the identified active sites. researchgate.net The process begins with the adsorption of n-octane onto the basic MgO sites. mdpi.com The adsorbed hydrocarbon then interacts with the reduced molybdenum oxide sites, where the C-H bond is activated, leading to the formation of octenes and water. The catalyst is subsequently re-oxidized by gas-phase oxygen, completing the catalytic cycle. The acidic sites can lead to undesired cracking of the hydrocarbon chain, producing smaller molecules and contributing to the deposition of coke on the catalyst surface, which can cause deactivation over time. mdpi.com
The molar ratio of magnesium to molybdenum is a critical parameter that significantly affects the catalyst's properties and performance. Studies on catalysts with Mg:Mo ratios varying from 1:0.87 to 1:1.25 have shown that this ratio strongly influences the redox transitions and thermal stability of the MgMoO₄ and MoO₃ phases. researchgate.netmdpi.com
An increase in magnesium content generally enhances the catalyst's activity. mdpi.com However, it can also accelerate deactivation. Catalysts with a higher Mg:Mo ratio demonstrate greater selectivity towards the desired octenes and aromatics, while minimizing the formation of cracked products. mdpi.com This is attributed to the modification of the catalyst's basicity and the stability of the different molybdenum oxide phases. The optimal ratio represents a balance between activity, selectivity, and long-term stability. researchgate.net
| Mg:Mo Ratio | Key Observation | Reference |
|---|---|---|
| Increasing Mg Content | Favors catalyst activity but can increase deactivation rate. | mdpi.com |
| High Mg:Mo Ratio | Highest selectivity to octenes and aromatics. | mdpi.com |
| High Mg:Mo Ratio | Lowest selectivity to cracked products. | mdpi.com |
| Variable (1:0.87 to 1:1.25) | Strongly influences redox transitions and thermal stability. | researchgate.netmdpi.com |
Reduction of Nitro-Compounds (e.g., 3-Nitrophenol)
Nanostructured magnesium molybdate has demonstrated significant catalytic efficiency in the reduction of nitro-compounds, which is a vital transformation in the synthesis of fine chemicals and pharmaceuticals. The reduction of 3-Nitrophenol (B1666305) (3-NP) to 3-Aminophenol (3-AP) is a benchmark reaction used to evaluate catalytic performance.
Using β-MgMoO₄ nanoparticles as a catalyst in the presence of sodium borohydride (B1222165) as a reducing agent, the reduction of 3-NP proceeds efficiently. The reaction follows pseudo-first-order kinetics. A proposed mechanism involves the adsorption of both the nitrophenolate anion and the borohydride ions onto the surface of the MgMoO₄ nanoparticles, facilitating the electron transfer required for the reduction of the nitro group to an amine group.
| Reactant | Product | Catalyst | Reaction Rate Constant (k) | Reference |
|---|---|---|---|---|
| 3-Nitrophenol | 3-Aminophenol | β-MgMoO₄ nanoparticles | 3.1 x 10⁻² min⁻¹ |
Decomposition of Ammonia (B1221849) and Synthesis of Fine Chemicals
Magnesium molybdate has also been identified as a material with potential for the decomposition of ammonia (NH₃) into hydrogen (H₂) and nitrogen (N₂). This reaction is of great interest for hydrogen production, as ammonia is considered a promising hydrogen storage medium. While catalysts based on noble metals like ruthenium are highly effective, molybdenum-based catalysts, including magnesium molybdate, are being explored as more cost-effective alternatives. mdpi.comrsc.org The catalytic activity is attributed to the ability of molybdenum to facilitate the breaking of the strong N-H bonds in ammonia.
In the broader context of fine chemical synthesis, nanostructured catalysts containing magnesium and other metals are valued for their high selectivity and efficiency. Materials like nanostructured Mg-Al hydrotalcites serve as effective solid base catalysts, demonstrating the important role of magnesium-containing oxides in promoting reactions for producing high-value chemical products. The application of β-MgMoO₄ in nitrophenol reduction is a prime example of its utility in this field.
Surface Chemistry Studies of Molybdenum Oxide on Magnesium Oxide Support
The interaction between molybdenum oxide (MoO₃) and a magnesium oxide (MgO) support is a critical area of study in catalysis. The nature of the molybdenum species on the MgO surface can significantly influence the catalytic activity. Research using in situ Raman spectroscopy has revealed that the structure of the molybdenum oxide species on the MgO support is dependent on the molybdenum loading and the calcination temperature. researchgate.netacs.org
At low molybdenum loadings (less than 3.3% Mo) and after calcination at 600°C, an isolated and highly distorted octahedral molybdena species is observed on the MgO surface. researchgate.net As the loading increases to an intermediate level (6.7-13.3 wt % Mo), an octahedrally coordinated polymolybdenum oxide becomes the dominant species. researchgate.net At higher loadings (greater than 20.0 wt % Mo), crystalline magnesium molybdate (MgMoO₄) is formed. researchgate.net
The calcination temperature also plays a crucial role in determining the coordination of the surface molybdate species. researchgate.net At temperatures around 400°C, the structure of the surface molybdate transitions from tetrahedral to octahedral coordination. researchgate.net This transformation coincides with the change of the magnesium support from magnesium hydroxide (B78521) to magnesium oxide. acs.org Above 450°C, polymolybdena species are formed and remain stable up to 700°C. researchgate.net These structural changes are influenced by the acid-base chemistry of both molybdenum oxide and magnesium oxide. researchgate.net
Studies have also shown that doping the MoO₃/Al₂O₃ system with MgO can promote the solid-state interaction between Al₂O₃ and MoO₃ to form Al₂(MoO₄)₃ at 500°C. kau.edu.sa Concurrently, MgO readily interacts with MoO₃ at the same temperature to produce MgMoO₄, which is thermally stable even up to 1000°C. kau.edu.sa
Energy Storage Devices
Magnesium molybdenum oxide has emerged as a promising material for various energy storage applications, including lithium-ion and sodium-ion batteries, as well as supercapacitors.
Anode Materials for Lithium-Ion Batteries
Magnesium molybdate (MgMoO₄) has demonstrated excellent potential as an anode material for lithium-ion batteries. rsc.orgresearchgate.net When synthesized via a sol-gel method, single-phase MgMoO₄ exhibits remarkable electrochemical properties attributed to a multi-electron reaction and the synergistic effects of molybdenum and magnesium. rsc.orgresearchgate.net
A key aspect of its performance is an "activation" process during the initial cycles, which leads to a decrease in particle size and the formation of a uniform nanosphere morphology. This nanostructuring enhances the electrode-electrolyte contact area and shortens lithium-ion diffusion pathways, resulting in improved reaction kinetics. After this activation, MgMoO₄ electrodes can deliver a stable and high specific capacity of approximately 1060 mAh g⁻¹ at a current density of 100 mA g⁻¹ for over 600 cycles. rsc.orgresearchgate.net
The lithium storage mechanism involves a complete decomposition and conversion reaction during the initial discharge. Molybdenum is reduced from a +6 oxidation state to metallic molybdenum (Mo⁰), and lithium oxide (Li₂O) is formed. The magnesium ions form an amorphous, electrochemically inactive phase within the Li₂O matrix. Subsequent charging and discharging cycles involve the reversible oxidation and reduction of the molybdenum nanoparticles.
Interactive Data Table: Electrochemical Performance of MgMoO₄ Anode in Li-Ion Batteries
| Parameter | Value | Current Density | Number of Cycles | Reference |
| Specific Capacity | ~1060 mAh g⁻¹ | 100 mA g⁻¹ | 600 | rsc.orgresearchgate.net |
Electrode Materials for Sodium-Ion Batteries and Supercapacitors
Magnesium molybdate also shows promise as an electrode material for sodium-ion batteries and supercapacitors. rsc.orgresearchgate.net Hierarchical, porous MgMoO₄ nanoplates have been synthesized and investigated for these applications. rsc.orgresearchgate.net These structures offer a high surface area and porous channels that facilitate electron transport and enhance surface reaction kinetics. rsc.orgresearchgate.net
In the context of sodium-ion capacitors, the energy storage mechanism involves both ion absorption and insertion into the MgMoO₄ electrodes, leading to high power and energy densities. rsc.orgresearchgate.net However, the cycling stability has been found to be more stable in aqueous systems compared to non-aqueous systems where the formation of a solid electrolyte interphase layer can limit the reversible capacity. rsc.orgresearchgate.net
As a supercapacitor electrode, the performance of materials like manganese molybdate (MnMoO₄), a related compound, has been significantly enhanced through various strategies. For instance, doping MnMoO₄ with phosphorus has been shown to increase the specific capacitance substantially. mdpi.com Similarly, creating composites with materials like nickel sulfide (B99878) (Ni₃S₂) or designing core-shell nanostructures has led to improved electrochemical performance. researchgate.netrsc.org While these examples are not of MgMoO₄ directly, they highlight the potential of molybdate-based materials in supercapacitor applications.
Electrochemical Behavior and Reaction Mechanisms in Aqueous and Non-Aqueous Systems
The electrochemical behavior of MgMoO₄ has been studied in both aqueous (NaOH) and non-aqueous (NaClO₄ in a mixture of organic carbonates) electrolytes. rsc.orgresearchgate.net In aqueous systems, MgMoO₄ exhibits stable cycling performance, making it suitable for supercapacitor applications. rsc.orgresearchgate.net The charge storage mechanism in aqueous supercapacitors is based on Faradaic redox reactions at the electrode-electrolyte interface.
In non-aqueous systems, which are relevant for sodium-ion batteries, the formation of a solid electrolyte interphase (SEI) on the electrode surface can restrict the reversible capacity. rsc.orgresearchgate.net Understanding the interaction between MoO₃ and the MgMoO₄ aqueous solution reveals that MoO₃ reacts with water to form molybdate ions. The dissociation of MgMoO₄ also produces molybdate and magnesium ions. An excess of molybdate ions leads to their polymerization into dimolybdate ions to restore equilibrium. The kinetics of the electrode processes in non-aqueous solutions are often determined by charge transfer through a surface film. researchgate.net
Design of Hierarchical Architectures for Enhanced Performance
The design of hierarchical architectures is a key strategy for improving the performance of MgMoO₄ and related materials in energy storage devices. rsc.orgresearchgate.net By creating complex, multi-level structures, researchers can enhance properties such as surface area, ion diffusion pathways, and electrical conductivity.
For instance, MgMoO₄ synthesized with hierarchical plate-like nanomaterials and porous architectures has shown synergistic features. rsc.orgresearchgate.net These nanoplates possess a porous structure with pore sizes ranging from 50 to 70 nm, which provides an effective pathway for electron transport and improves the kinetics of surface reactions. rsc.orgresearchgate.net
Similar strategies have been successfully applied to other molybdate-based materials. For example, hierarchical NiMoO₄/NiMoO₄ nanoflowers have been fabricated on nickel foam, creating a three-dimensional interconnected porous network that significantly enhances supercapacitor performance. mdpi.com The design of core-shell nanostructures, such as CoMoO₄@NiMoO₄ arrays, has also proven effective in achieving high specific capacitance and excellent cycling stability. rsc.org These approaches, focused on creating hierarchical and nanostructured designs, are crucial for unlocking the full potential of magnesium molybdenum oxide in energy storage applications. nih.govrsc.org
Photocatalytic Degradation for Environmental Remediation
Magnesium molybdenum oxide is also being explored for its potential in environmental remediation through photocatalysis. Photocatalytic degradation is a process that uses light to activate a catalyst, which then breaks down organic pollutants into less harmful substances.
While research directly on MgMoO₄ for this application is emerging, studies on related composite materials highlight the promise of this approach. For example, enhancing a titania (TiO₂) photocatalyst by supporting it on magnesium oxide and doping it with molybdenum has shown positive results. mdpi.com The MgO support offers photochemical inertness and a high specific surface area, while the molybdenum doping can improve the activity of the photocatalyst. mdpi.com This allows for a reduction in the amount of the active component (TiO₂) needed while maintaining a high level of performance in degrading pollutants like rhodamine B. mdpi.com The use of magnesium oxide in the remediation of heavy metals from soil and groundwater is also well-established, where it helps to raise the pH and precipitate metal hydroxides. ceresrp.comceresrp.com
Scintillator and Phosphor Material Development
Magnesium molybdate has garnered attention for its potential applications in the development of scintillator and phosphor materials. Scintillators are materials that emit light when excited by ionizing radiation, while phosphors are luminescent materials that can be excited by various energy sources, including UV light, to produce visible light.
Research into the MgWO₄-MgMoO₄ system has revealed distinct luminescence properties for different structural phases. The β-MgMoO₄ phase exhibits an emission band at 520 nm, while the α-MgMoO₄ phase has an emission band at 590 nm. researchgate.netmpg.de In contrast, MgWO₄ has its principal emission at 480 nm. researchgate.netmpg.de Studies have shown that while MgMoO₄ itself has poor scintillator performance under particle excitation, MgWO₄ demonstrates a significantly better scintillation response. researchgate.net
As a phosphor material, MgMoO₄ is considered a promising candidate for various applications, including white light-emitting diodes (WLEDs). mdpi.com Molybdate-based phosphors are known for their low toxicity, good chemical stability, and favorable luminescent efficiency. mdpi.com The MoO₆⁶⁻ groups in these materials can be excited by UV light, and their emission properties can be tuned by doping with other elements. mdpi.com
Corrosion Inhibition Applications of Magnesium Molybdate
Molybdate-based coatings have been investigated for their ability to protect metals, particularly magnesium alloys, from corrosion. Anodization of magnesium alloys in molybdate solutions can lead to the formation of a protective film primarily composed of magnesium oxides or hydroxides and molybdenum oxides. conicet.gov.ar This film significantly enhances the corrosion resistance of the alloy. conicet.gov.ar
The protective mechanism involves the incorporation of molybdenum species into the growing film during the anodization process. conicet.gov.ar It has been shown that molybdate can act as a pitting corrosion inhibitor for the underlying alloy. conicet.gov.ar The presence of molybdate in conversion coatings has been found to effectively reduce the active surface area of the alloy, thereby decreasing the corrosion area. mdpi.com Studies on WE43 magnesium alloy have shown that molybdate inhibitors can form a protective surface film consisting of polymerized Mo(VI) layers and mixed-valence Mo(VI)-Mo(V) layers. mdpi.com This demonstrates the potential of magnesium molybdate and other molybdates in developing environmentally friendly and effective corrosion protection strategies for reactive metals.
Emerging Research Directions and Future Outlook
Development of Novel Hybrid and Composite Materials Based on Magnesium Molybdenum Oxide
The creation of hybrid and composite materials represents a strategic approach to enhance the intrinsic properties of magnesium molybdate (B1676688) or to impart new functionalities. By combining MgMoO₄ with other materials, such as carbon-based nanostructures or other metal oxides, researchers aim to overcome existing limitations and unlock new application possibilities. rsc.orgnih.gov Hybrid composites offer the flexibility to design materials with a wide range of characteristics by carefully selecting the constituent phases and processing routes. researchgate.net
A significant area of this research focuses on energy storage applications. While magnesium molybdate materials have garnered attention for supercapacitor devices due to their low synthesis cost and favorable redox reactions, they often suffer from low electrical conductivity. rsc.org To address this, researchers have developed composite powders containing magnesium molybdate nanoparticles and functionalized multi-walled carbon nanotubes (MMO/C). rsc.orgrsc.org This combination creates a synergistic effect where the carbon nanotubes form a conductive network, improving electron and ion transfer.
Recent research findings have demonstrated the effectiveness of this approach. In one study, a simple process was used to create an MMO/C composite where MgMoO₄ nanoparticles (18–30 nm) were electrostatically interacting with the carbon nanotubes. rsc.org The resulting composite exhibited significantly enhanced supercapacitive performance compared to pure magnesium molybdate. The specific capacitance was improved by more than 4.5 times, from 125 F g⁻¹ for the pure material to 571 F g⁻¹ for the composite at a current density of 1 A g⁻¹. rsc.orgrsc.org Furthermore, the composite material showed excellent cycling stability and rate performance, retaining 85.2% of its capacity after 2000 cycles. rsc.org These results underscore the potential of hybrid material design for developing high-performance energy storage systems. rsc.org
Table 1: Comparison of Electrochemical Performance of MMO vs. MMO/C Composite
| Property | Magnesium Molybdate (MMO) | MMO/Carbon Nanotube (MMO/C) Composite | Improvement Factor | Reference |
|---|---|---|---|---|
| Specific Capacitance (at 1 A g⁻¹) | 125 F g⁻¹ | 571 F g⁻¹ | ~4.6x | rsc.orgrsc.org |
| Capacity Retention (after 2000 cycles) | Not Specified | 85.2% | - | rsc.org |
| Rate Performance | Not Specified | 87% | - | rsc.org |
Future work in this area may explore combining magnesium molybdate with other conductive polymers, graphene, or different metal oxides to create multifunctional composites for applications in catalysis, sensing, and electronics. researchgate.netnih.gov
Advanced Computational Modeling for Magnesium Molybdenum Oxide Material Design and Property Prediction
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Advanced computational methods, including Artificial Intelligence (AI), Machine Learning (ML), and Deep Learning (DL), are emerging as powerful tools to accelerate the design and optimization of new materials. frontiersin.org While extensively applied to magnesium alloys, these techniques hold immense promise for designing novel magnesium molybdate-based materials. frontiersin.org
Computational modeling can be used to predict a wide range of material properties, from fundamental electronic and crystal structures to complex behaviors like catalytic activity and electrochemical performance. By simulating the material at an atomic scale, researchers can gain insights into structure-property relationships that are difficult to probe experimentally. For instance, models can predict how doping magnesium molybdate with different elements or creating specific crystal defects might alter its electronic bandgap or surface reactivity.
A systematic review of AI applications in magnesium alloys highlights the potential for these methods to enable the fast and accurate prediction of mechanical properties, microstructural changes, and corrosion behavior. frontiersin.org ML and DL models, such as Artificial Neural Networks (ANNs) and Convolutional Neural Networks (CNNs), can be trained on existing experimental and computational data to identify complex patterns and make predictions for new, unexplored material compositions. frontiersin.org
For magnesium molybdate, this data-driven approach could:
Accelerate the discovery of new hybrid materials: By predicting the properties of various composite combinations, researchers can focus experimental efforts on the most promising candidates.
Optimize synthesis parameters: ML models could predict how changes in synthesis conditions (e.g., temperature, pH) affect the final morphology and performance of the material.
Guide the design of materials for specific applications: For example, computational screening could identify the optimal crystal structure of MgMoO₄ for high-performance catalysis or for hosting specific ions in battery applications. researchgate.net
The future of material design for magnesium molybdate will likely involve the integration of physics-informed machine learning models, which combine fundamental physical principles with data-driven approaches to improve predictive accuracy and guide the intelligent development of high-performance materials. frontiersin.org
Tailoring Material Properties through Synthesis Control for Specific Applications
The properties of magnesium molybdate are intrinsically linked to its physical and chemical characteristics, such as crystal structure (polymorphism), particle size, morphology, and purity. A key area of emerging research is the precise control over these characteristics by manipulating the synthesis conditions. This allows for the tailoring of the material for highly specific applications, from medical isotope generation to energy storage. nih.govrsc.org
Various synthesis methodologies are employed, each offering different levels of control over the final product.
Solution-Based Methods: Techniques like hydrothermal and microwave-assisted synthesis provide excellent control over particle size and morphology. By adjusting parameters such as the pH of the precursor solution, reaction time, and temperature, researchers can produce well-defined nanostructures. This control is crucial for applications where a high surface area is desired, such as in catalysis or supercapacitors.
Solid-State Methods: Mechanochemical synthesis, which uses mechanical energy from ball milling to induce reactions between solid precursors like magnesium oxide and molybdenum trioxide, is a solvent-free method for producing highly dispersed nanoparticles.
Combustion Synthesis: This method can be used to create unique architectures. For example, a facile combustion synthesis at a low temperature has been used to produce MgMoO₄ with a hierarchical, porous structure of nanoplates. rsc.org This specific morphology provides a high surface area and efficient pathways for ion transport, making it a promising anode material for sodium-ion batteries and hybrid capacitors. rsc.org
The choice of synthesis route directly impacts the material's crystal phase. Magnesium molybdate exhibits polymorphism, with the α- and β-phases being the primary forms. The β-MgMoO₄ phase typically crystallizes with a monoclinic structure under standard synthesis conditions, while the α-MgMoO₄ phase is a high-pressure polymorph. By controlling synthesis pressure and temperature, a specific polymorph with desired properties can be selectively produced.
An example of application-specific synthesis is in the production of ⁹⁹Mo/⁹⁹mTc generators for nuclear medicine. Research has shown that the performance of these generators is highly dependent on the synthesis conditions of the magnesium ⁹⁹Mo-molybdate matrix. nih.gov The choice of magnesium salt (e.g., MgCl₂), the Mg:Mo molar ratio, and the pH of the molybdate solution all influence the final properties and the efficiency of ⁹⁹mTc elution. nih.gov The optimal performance was achieved using a 1:1 Mg:Mo molar ratio at a pH of 7, demonstrating the critical importance of synthesis control. nih.gov
Table 2: Influence of Synthesis Method on Magnesium Molybdate Properties and Applications
| Synthesis Method | Controllable Parameters | Resulting Properties | Target Application | Reference |
|---|---|---|---|---|
| Microwave-Assisted Hydrothermal | pH, reaction time, temperature | Controlled particle size and morphology (e.g., nanorods) | General nanostructure synthesis | |
| Mechanochemical Activation | Milling time, energy | Highly dispersed nanoparticles | Solvent-free synthesis | |
| Low-Temperature Combustion | Precursor composition | Porous, hierarchical nanoplates | Energy storage (batteries, supercapacitors) | rsc.org |
| Chemical Precipitation | Precursor salt, Mg:Mo ratio, pH | Insoluble matrix with specific elution characteristics | Medical Isotope Generators (⁹⁹Mo/⁹⁹mTc) | nih.gov |
Q & A
Q. How can the empirical formula of magnesium oxide be determined experimentally, and what are common sources of error in gravimetric analysis?
Methodological Answer:
- Procedure: Use a crucible to heat magnesium ribbon in air until fully oxidized to MgO. Measure mass changes using a centigram balance. Calculate moles of Mg and O to derive the Mg:O ratio .
- Error Analysis:
| Trial | Mg Mass (g) | MgO Mass (g) | Mg:Molar | O:Molar | Mg:O Ratio |
|---|---|---|---|---|---|
| 1 | 0.12 | 0.20 | 0.0049 | 0.0050 | 0.98:1 |
| 2 | 0.15 | 0.25 | 0.0062 | 0.0063 | 0.98:1 |
Q. What methods are used to synthesize oxo-molybdenum complexes, and how are they characterized?
Methodological Answer:
- Synthesis: React MoCl₅ or MoO₂Cl₂ with ligands (e.g., succinimide, pyrazole) in tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis .
- Characterization:
- FTIR: Identify Mo=O stretches (950–980 cm⁻¹) and ligand coordination .
- NMR: Use ¹H/¹³C NMR to confirm ligand integrity (e.g., δ 2.5 ppm for THF protons) .
- Elemental Analysis: Quantify Mo, Cl, C, H, N to validate stoichiometry (e.g., Mo₂O₃Cl₅(C₄H₅NO₂)₂(C₄H₈O)₂ in ).
Advanced Research Questions
Q. How can electrowinning parameters (e.g., current density, temperature) optimize molybdenum-tungsten codeposition from scheelite?
Methodological Answer:
Q. What retrosynthetic strategies enable the design of Mg-Mo oxoalkoxide clusters?
Methodological Answer:
Q. How does molybdenum enhance pitting resistance in stainless steels, and how can contradictory mechanistic data be reconciled?
Methodological Answer:
- Mechanisms:
- Contradiction Resolution:
Q. How are molybdenum isotopes applied in tracing metabolic pathways or environmental systems?
Methodological Answer:
- Isotope Selection:
- Analytical Methods:
| Isotope | Natural Abundance (%) | Spin (I) | μ (μN) |
|---|---|---|---|
| ⁹⁵Mo | 15.92 | 5/2 | -1.082 |
| ⁹⁷Mo | 9.55 | 5/2 | -1.105 |
Q. How do researchers resolve contradictions in codeposition data during molybdenum-tungsten electrolysis?
Methodological Answer:
Q. What methodologies validate the structural integrity of Mg-Mo heterobimetallic clusters?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
